molecular formula C10H13NO3S B14883925 5-(Thiomorpholinomethyl)furan-2-carboxylic acid

5-(Thiomorpholinomethyl)furan-2-carboxylic acid

Cat. No.: B14883925
M. Wt: 227.28 g/mol
InChI Key: BYHUZJGLBARYLN-UHFFFAOYSA-N
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Description

5-(Thiomorpholinomethyl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a thiomorpholinomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiomorpholinomethyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or ethanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Thiomorpholinomethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The thiomorpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include furan-2,5-dicarboxylic acid or other oxidized furan derivatives.

    Reduction: Products may include furan-2-carboxaldehyde or furan-2-methanol.

    Substitution: Products may include various substituted furan derivatives with different functional groups.

Scientific Research Applications

5-(Thiomorpholinomethyl)furan-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Thiomorpholinomethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomorpholinomethyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The furan ring may also play a role in the compound’s bioactivity by facilitating interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler analog without the thiomorpholinomethyl group.

    5-(Chloromethyl)furan-2-carboxylic acid: A similar compound with a chloromethyl group instead of a thiomorpholinomethyl group.

    2,5-Furandicarboxylic acid: A related compound with two carboxylic acid groups on the furan ring.

Uniqueness

5-(Thiomorpholinomethyl)furan-2-carboxylic acid is unique due to the presence of the thiomorpholinomethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential bioactivity compared to its simpler analogs.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

5-(thiomorpholin-4-ylmethyl)furan-2-carboxylic acid

InChI

InChI=1S/C10H13NO3S/c12-10(13)9-2-1-8(14-9)7-11-3-5-15-6-4-11/h1-2H,3-7H2,(H,12,13)

InChI Key

BYHUZJGLBARYLN-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CC2=CC=C(O2)C(=O)O

Origin of Product

United States

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